![molecular formula C13H8BrN3O6 B12342324 2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B12342324.png)
2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid is an organic compound with the molecular formula C13H8BrN3O6. This compound is characterized by the presence of a bromophenyl group, an amino group, and two nitro groups attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid typically involves the nitration of 2-[(3-Bromophenyl)amino]benzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro groups at the 3 and 5 positions of the benzoic acid ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid is utilized in several scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromophenyl group can also participate in binding interactions with proteins and enzymes, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Bromophenyl)amino]-3,5-dinitrobenzoic acid
- 2-[(4-Bromophenyl)amino]-3,5-dinitrobenzoic acid
- 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid
Uniqueness
2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of two nitro groups also enhances its potential for undergoing various chemical transformations .
Properties
Molecular Formula |
C13H8BrN3O6 |
|---|---|
Molecular Weight |
382.12 g/mol |
IUPAC Name |
2-(3-bromoanilino)-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C13H8BrN3O6/c14-7-2-1-3-8(4-7)15-12-10(13(18)19)5-9(16(20)21)6-11(12)17(22)23/h1-6,15H,(H,18,19) |
InChI Key |
RDXJAHMAAUPHGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


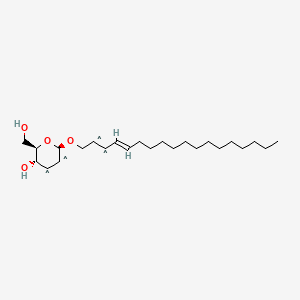
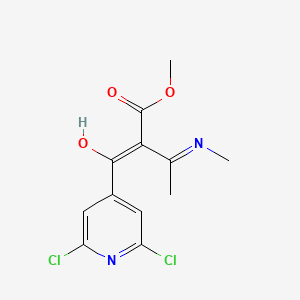
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B12342270.png)

![5-(3-nitrophenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12342275.png)
![1-({4'-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)-3,5-dimethylpiperidine](/img/structure/B12342281.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(phenylsulfanyl)propanamide](/img/structure/B12342286.png)
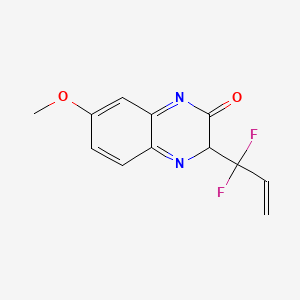
![N-(3,5-dimethoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12342293.png)
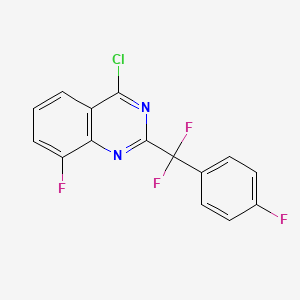
![Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12342307.png)
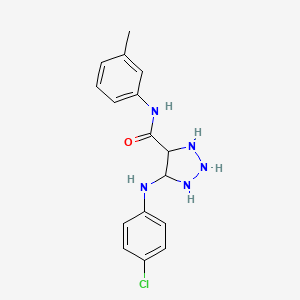
![N-[2-(cyclohex-1-en-1-yl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B12342331.png)
